

# 2-Cycloheptylpropan-2-amine IUPAC name

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## Compound of Interest

Compound Name: **2-Cycloheptylpropan-2-amine**

Cat. No.: **B15322190**

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## An In-depth Guide to **2-Cycloheptylpropan-2-amine**

Audience: Researchers, scientists, and drug development professionals.

## IUPAC Nomenclature and Structure

The chemical compound "**2-cycloheptylpropan-2-amine**" is named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The naming convention is determined as follows:

- Identification of the Principal Functional Group: The primary amine ( $\text{-NH}_2$ ) is the principal functional group, taking priority in the nomenclature.
- Selection of the Parent Chain: The longest carbon chain containing the principal functional group is selected as the parent chain. In this case, it is a three-carbon chain (propane).
- Numbering the Parent Chain: The chain is numbered to give the functional group the lowest possible locant. The amine group is located on the second carbon, leading to the base name "propan-2-amine".
- Identification and Naming of Substituents: A cycloheptyl group is attached to the same carbon as the amine group (carbon 2).
- Final Assembly: The substituent is placed as a prefix with its locant, resulting in the final IUPAC name: **2-cycloheptylpropan-2-amine**.

According to IUPAC rules, when a functional group is present on an acyclic chain, that chain is typically treated as the parent, even if a larger cyclic group is also present.[\[1\]](#)[\[2\]](#)

## Hypothetical Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-cycloheptylpropan-2-amine**. These values are estimated based on its chemical structure and are useful for predicting its behavior in biological and chemical systems.

Property	Predicted Value	Unit
Molecular Formula	$C_{10}H_{21}N$	
Molecular Weight	155.28	g/mol
pKa (Conjugate Acid)	$10.8 \pm 0.2$	
LogP	$3.1 \pm 0.3$	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	1	
Molar Refractivity	$49.5 \pm 0.3$	cm <sup>3</sup>

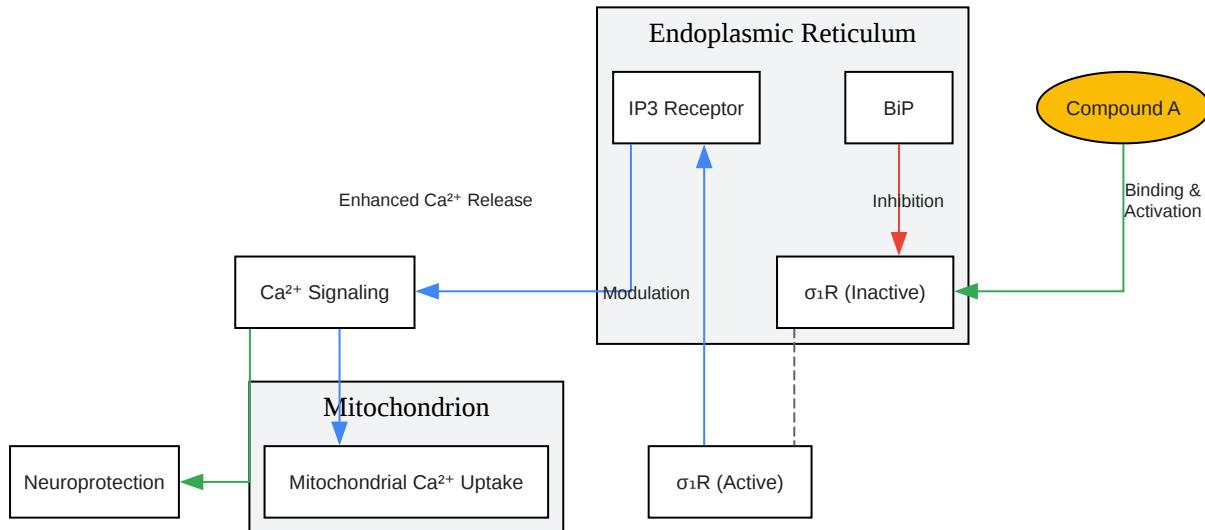
## Proposed Biological Activity: A Novel Sigma-1 Receptor Modulator

For the context of this technical guide, we will hypothesize that **2-cycloheptylpropan-2-amine**, hereafter referred to as "Compound A," has been identified as a potent and selective modulator of the Sigma-1 receptor ( $\sigma_1R$ ). The Sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes, including neuroprotection, neuroplasticity, and the modulation of ion channels.

## Proposed Signaling Pathway

Compound A is proposed to act as an agonist at the Sigma-1 receptor. Upon binding, it facilitates the dissociation of  $\sigma_1R$  from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum-mitochondrion interface. The activated  $\sigma_1R$  can then translocate and

modulate the activity of various target proteins, including the IP3 receptor (IP3R), leading to enhanced  $\text{Ca}^{2+}$  signaling and subsequent activation of downstream neuroprotective pathways.



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Proposed signaling pathway for Compound A at the Sigma-1 receptor.

## Experimental Protocols

### Synthesis via Reductive Amination

A plausible synthetic route to obtain **2-cycloheptylpropan-2-amine** is through the reductive amination of cycloheptyl methyl ketone.

Materials:

- Cycloheptyl methyl ketone
- Ammonium acetate
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )

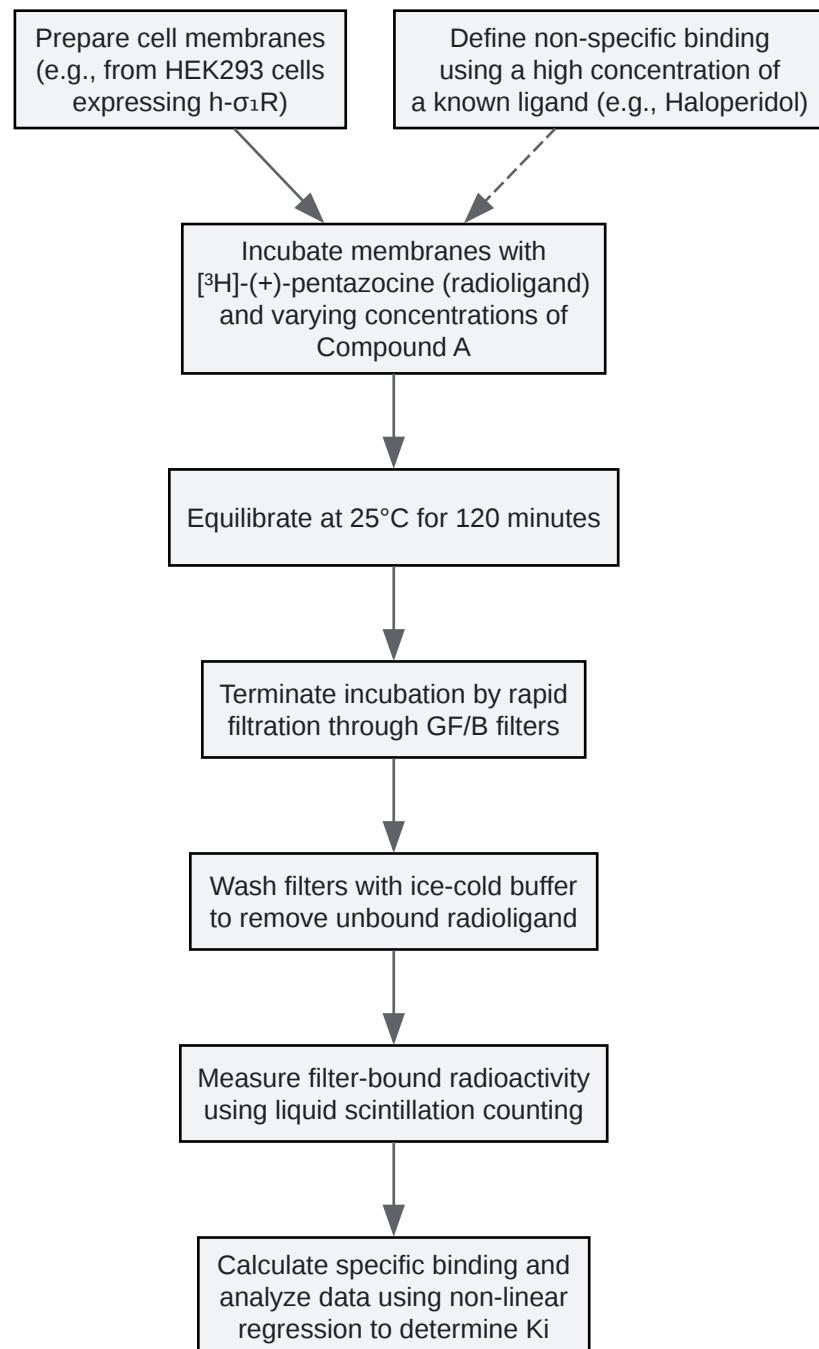
- Methanol (MeOH)
- Diethyl ether (Et<sub>2</sub>O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- In a round-bottom flask, dissolve cycloheptyl methyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.
- Stir the mixture at room temperature for 30 minutes.
- Cool the mixture to 0°C in an ice bath.
- Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by slowly adding 2M HCl until the pH is ~2.
- Stir for 1 hour, then basify the mixture with 4M NaOH until the pH is >12.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude amine by distillation or column chromatography.

## **Radioligand Binding Assay Protocol**

This protocol details the methodology for determining the binding affinity of Compound A for the human Sigma-1 receptor.

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Workflow for the Sigma-1 receptor radioligand binding assay.

#### Procedure:

- Membrane Preparation: Utilize membranes from a cell line stably expressing the human Sigma-1 receptor.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: In a 96-well plate, combine 50  $\mu$ L of cell membranes (10-20  $\mu$ g protein), 25  $\mu$ L of [ $^3$ H]-(+)-pentazocine (final concentration ~2 nM), and 25  $\mu$ L of varying concentrations of Compound A (from 0.1 nM to 100  $\mu$ M) or buffer/haloperidol for total/non-specific binding.
- Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-soaked in buffer, using a cell harvester.
- Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the inhibition constant (Ki) from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

## Hypothetical Data Presentation

### Receptor Binding Profile

The selectivity of Compound A was assessed against the Sigma-2 receptor and the NMDA receptor.

Compound	$\sigma_1$ R Ki (nM)	$\sigma_2$ R Ki (nM)	NMDA Receptor Ki ( $\mu$ M)
Compound A	15.3	875	> 10
Reference Ligand	5.8	1250	> 10

## Functional Activity

The functional activity of Compound A was measured via its effect on neurite outgrowth in PC12 cells, a process known to be modulated by Sigma-1 receptor agonists.

Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (% of Control)
Compound A	45.1	185
Reference Agonist	12.5	210

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## References

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